methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfonamide under suitable conditions, often using a dehydrating agent.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate: Lacks the furan ring, which may affect its reactivity and applications.
Methyl 3-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Contains a benzoate group instead of a thiophene ring, potentially altering its chemical properties and uses.
Properties
IUPAC Name |
methyl 3-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S2/c1-8-6-10(9(2)21-8)11(16)7-15-23(18,19)12-4-5-22-13(12)14(17)20-3/h4-6,11,15-16H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHSMBFQNQPSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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